molecular formula C20H20ClN3O3S B2667516 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole CAS No. 2379996-43-5

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole

Cat. No. B2667516
CAS RN: 2379996-43-5
M. Wt: 417.91
InChI Key: WSZSUWAYFPVICT-UHFFFAOYSA-N
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Description

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole, also known as AZD5363, is a potent and selective inhibitor of protein kinase B (PKB/Akt). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been extensively studied for its anticancer properties. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, prostate, and ovarian cancer cells. In preclinical studies, 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to enhance the effects of other chemotherapeutic agents and radiation therapy. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Mechanism of Action

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole is a selective inhibitor of PKB/Akt, which is a key signaling protein involved in cell survival, proliferation, and metabolism. By inhibiting PKB/Akt, 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation. 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has also been shown to inhibit the mTORC1 signaling pathway, which is another key regulator of cell growth and metabolism.
Biochemical and Physiological Effects
1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, such as mTORC1 and FOXO transcription factors. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins such as Bcl-2. In addition, 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to inhibit cancer cell migration and invasion, which are important processes for tumor metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole for lab experiments is its selectivity for PKB/Akt. This allows researchers to study the specific effects of PKB/Akt inhibition on cancer cells and other biological processes. Another advantage is its potency, which allows for lower doses and less toxicity compared to other PKB/Akt inhibitors. However, one limitation of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the development and use of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole. One direction is to further study its efficacy in combination with other chemotherapeutic agents and radiation therapy. Another direction is to study its effects on other biological processes beyond cancer, such as diabetes and neurodegenerative diseases. Additionally, there is a need for the development of more potent and selective PKB/Akt inhibitors with better pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole involves several steps, starting with the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with azetidine-3-amine to form the sulfonylazetidine intermediate. This intermediate is then reacted with 2-cyclopropylbenzimidazole in the presence of a palladium catalyst to yield 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

1-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-27-18-9-8-14(21)10-19(18)28(25,26)23-11-15(12-23)24-17-5-3-2-4-16(17)22-20(24)13-6-7-13/h2-5,8-10,13,15H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZSUWAYFPVICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

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